Ethyl 2-bromo-5-hydroxynicotinate
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Overview
Description
Ethyl 2-bromo-5-hydroxynicotinate is a chemical compound with the molecular formula C8H8BrNO3 It is a derivative of nicotinic acid and is characterized by the presence of a bromine atom at the 2-position and a hydroxyl group at the 5-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-5-hydroxynicotinate typically involves the bromination of ethyl nicotinate followed by hydroxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-hydroxynicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of ethyl 2-azido-5-hydroxynicotinate or ethyl 2-thiocyanato-5-hydroxynicotinate.
Oxidation: Formation of ethyl 2-bromo-5-oxonicotinate.
Reduction: Formation of this compound without the bromine atom.
Scientific Research Applications
Ethyl 2-bromo-5-hydroxynicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-5-hydroxynicotinate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-hydroxynicotinate: Similar structure but with a methyl ester group instead of an ethyl ester.
Methyl 5-bromo-2-hydroxyisonicotinate: Similar structure but with a different position of the hydroxyl group.
Uniqueness
Ethyl 2-bromo-5-hydroxynicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ethyl ester group also differentiates it from similar compounds, potentially affecting its solubility and reactivity.
Properties
Molecular Formula |
C8H8BrNO3 |
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Molecular Weight |
246.06 g/mol |
IUPAC Name |
ethyl 2-bromo-5-hydroxypyridine-3-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-8(12)6-3-5(11)4-10-7(6)9/h3-4,11H,2H2,1H3 |
InChI Key |
HQLGNZJDRMAOIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)O)Br |
Origin of Product |
United States |
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